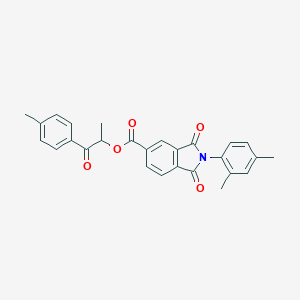
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that belongs to the family of tetrahydroquinolines. It is a synthetic derivative of the alkaloid cryptopleurine, which is found in the roots of the plant Cryptocarya pleurocarpa. This compound has gained interest among researchers due to its potential biological activities.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by binding to specific targets in the cell. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and physiological effects:
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used in different research areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activities.
Future Directions
There are several future directions for the research on 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs that target specific biological pathways. Additionally, the synthesis of analogs of this compound could lead to the discovery of new compounds with improved biological activities.
Synthesis Methods
The synthesis of 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported in the literature. The compound can be synthesized by the reaction of 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of 80°C for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit several biological activities. It has been reported to have anticancer, antifungal, and antibacterial activities. It has also been found to exhibit anti-inflammatory and analgesic properties. In addition, this compound has been used as a ligand in the development of new drugs and as a probe for the study of biological systems.
properties
Product Name |
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molecular Formula |
C28H22BrClN2O2 |
Molecular Weight |
533.8 g/mol |
IUPAC Name |
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H22BrClN2O2/c29-19-15-13-17(14-16-19)24-25-22(11-6-12-23(25)33)32(21-10-5-4-9-20(21)30)28(31)26(24)27(34)18-7-2-1-3-8-18/h1-5,7-10,13-16,24H,6,11-12,31H2 |
InChI Key |
WISMFLDTCDMWBN-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(3-fluorophenyl)vinyl]benzamide](/img/structure/B304066.png)
![N-[2-(5-methyl-2-furyl)-1-({[2-(2-pyridinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B304071.png)
![N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B304077.png)
![N-[1-[(4-ethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304078.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304079.png)
![N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304080.png)
![N-[1-[(4-bromoanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304081.png)
![3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304082.png)

![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate](/img/structure/B304085.png)
![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)
